3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate
CAS No.: 86180-58-7
Cat. No.: VC16198703
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86180-58-7 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | prop-2-ynyl 1-oxidopyridin-1-ium-3-carboxylate |
| Standard InChI | InChI=1S/C9H7NO3/c1-2-6-13-9(11)8-4-3-5-10(12)7-8/h1,3-5,7H,6H2 |
| Standard InChI Key | IMUAUZXTBCPMDE-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOC(=O)C1=C[N+](=CC=C1)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a pyridinium ring—a six-membered aromatic heterocycle with one nitrogen atom—modified at the 3-position by a prop-2-ynyloxy carbonyl group. This substituent introduces a terminal alkyne (C≡CH) linked via an ether-oxygen to a carbonyl (C=O) moiety, creating a conjugated system that influences reactivity and intermolecular interactions. The N-oxide group at the 1-position further enhances the ring’s polarity, potentially improving solubility in polar solvents.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 86180-58-7 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | Prop-2-ynyl 1-oxidopyridin-1-ium-3-carboxylate |
| SMILES | C#CCOC(=O)C1=CN+[O-] |
| InChIKey | IMUAUZXTBCPMDE-UHFFFAOYSA-N |
The SMILES notation explicitly defines the connectivity: a pyridinium ring (C1=CN+[O-]) is esterified at the 3-position by a prop-2-ynyloxy carbonyl group (C#CCOC(=O)). The InChIKey provides a standardized hash for precise database referencing, critical for computational studies.
Electronic and Steric Features
Quantum mechanical calculations predict significant charge delocalization across the pyridinium-N-oxide system, with the carbonyl group acting as an electron-withdrawing substituent. This polarization may facilitate nucleophilic attacks at the alkyne terminus or electrophilic interactions at the pyridinium core. Steric hindrance from the propynyl group could limit accessibility to the carbonyl oxygen, influencing binding affinities in biological systems.
Synthetic Methodologies
Reaction Pathways
The synthesis of 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate typically begins with the functionalization of pyridine-3-carboxylic acid. A two-step sequence is employed:
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Esterification: Pyridine-3-carboxylic acid reacts with propargyl alcohol (prop-2-yn-1-ol) under acidic conditions, forming the propargyl ester.
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N-Oxidation: Treatment with an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) converts the pyridine nitrogen to an N-oxide, yielding the final product.
Alternative routes may involve palladium-catalyzed coupling reactions to introduce the alkyne moiety, though these methods are less commonly reported.
Optimization Challenges
Key challenges include controlling regioselectivity during esterification and avoiding over-oxidation of the pyridine ring. Solvent choice (e.g., dichloromethane vs. tetrahydrofuran) significantly impacts reaction yields, with polar aprotic solvents favoring higher conversions. Purification often requires chromatography due to the compound’s moderate polarity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in nonpolar solvents like hexane but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. Aqueous solubility is pH-dependent, with improved dissolution under acidic conditions due to protonation of the N-oxide group. Stability studies indicate decomposition above 150°C, necessitating storage at −20°C under inert atmospheres.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~2120 cm⁻¹ (C≡C stretch), 1720 cm⁻¹ (C=O ester), and 1260 cm⁻¹ (N-O stretch).
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NMR (DMSO-d₆):
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¹H: δ 8.6–8.8 (pyridinium H), δ 4.8 (OCH₂C≡CH), δ 3.1 (≡CH).
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¹³C: δ 165 (C=O), δ 120–150 (pyridinium C), δ 78 (C≡C).
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Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies on 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate are sparse, structurally related pyridinium derivatives exhibit:
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Antimicrobial Activity: Disruption of bacterial cell membranes via cationic charge interactions.
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Enzyme Inhibition: Competitive binding to acetylcholinesterase or proteases due to electrostatic interactions with active-site residues.
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Anticancer Potential: Induction of apoptosis in cancer cells through mitochondrial membrane depolarization.
The propargyl ester group may act as a Michael acceptor, enabling covalent binding to thiol groups in target proteins—a mechanism exploited in kinase inhibitor design.
Computational Predictions
Molecular docking simulations suggest affinity for kinases (e.g., EGFR) and G-protein-coupled receptors (GPCRs). The alkyne moiety’s linear geometry may facilitate π-stacking with aromatic residues in binding pockets, while the N-oxide enhances hydrogen-bonding capacity.
Applications in Drug Development
Prodrug Design
The ester linkage is susceptible to enzymatic hydrolysis, making the compound a candidate for prodrug strategies. For example, masking a carboxylic acid drug as its propargyl ester could improve bioavailability, with esterases releasing the active moiety in vivo.
Targeted Covalent Inhibitors
The terminal alkyne’s reactivity enables “click chemistry” applications, allowing conjugation to azide-bearing biomolecules for targeted drug delivery. Additionally, the alkyne can participate in Huisgen cycloadditions to generate triazole-linked bioconjugates.
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in model organisms.
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Target Identification: Employ affinity-based proteomics to map protein interactions.
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Structural Optimization: Explore substituent effects on the pyridinium ring to enhance potency or selectivity.
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